molecular formula C8H5BrCl2O2 B1522398 Methyl 4-bromo-3,5-dichlorobenzoate CAS No. 117738-81-5

Methyl 4-bromo-3,5-dichlorobenzoate

Cat. No. B1522398
Key on ui cas rn: 117738-81-5
M. Wt: 283.93 g/mol
InChI Key: OLCZJLAQCXIXNW-UHFFFAOYSA-N
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Patent
US05502073

Procedure details

Methyl 4-amino-3,5-dichlorobenzoate (32 g.) dissolved in 48% hydrobromic acid (100 ml.) was cooled to 0° and sodium nitrite (10.5 g.) was added. The solution was added slowly to a mixture of 48% hydrobromic acid (80 ml.) and cuprous bromide (35 g.) and the mixture heated at reflux for 2 hours. After cooling, the mixture was extracted with ethyl acetate and the organic extracts washed with brine, dried (anhydrous magnesium sulphate) and evaporated to give a dark solid. Crystallisation from ethyl acetate gave methyl 4-bromo-3,5-dichlorobenzoate (20 g.). Nuclear Magnetic Resonance Spectrum (NMR) was as follows: 1H: 4.0,3H,s; 7.9,2H,s.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:11]([Cl:12])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[Cl:13].N([O-])=O.[Na+].[BrH:18]>>[Br:18][C:2]1[C:11]([Cl:12])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[Cl:13] |f:1.2|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
cuprous bromide
Quantity
35 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic extracts washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a dark solid
CUSTOM
Type
CUSTOM
Details
Crystallisation from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)OC)C=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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